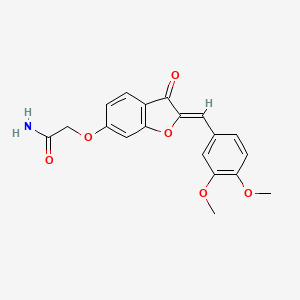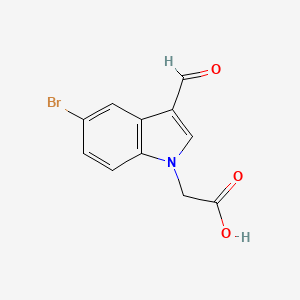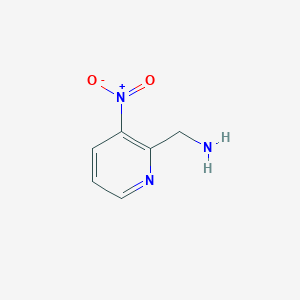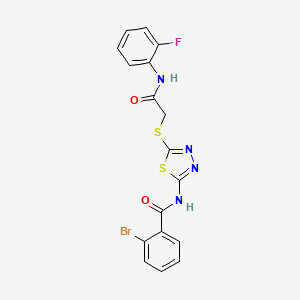
tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of tert-Butyl carbamates, which is a part of the compound , has been investigated in various studies. One method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides . Another method involves the reaction of Boc anhydride with ethanol, followed by the slow addition of a 70% ammonia solution .Molecular Structure Analysis
The molecular structure of “tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate” can be represented by the InChI code: 1S/C14H22N2O4S/c1-14(2,3)20-13(18)16-12-15-7-10(21-12)11(17)9-5-4-6-19-8-9/h7,9,11,17H,4-6,8H2,1-3H3,(H,15,16,18) .Chemical Reactions Analysis
The chemical reactions involving tert-Butyl carbamates have been studied extensively. For instance, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides has been investigated . This reaction is used in the synthesis of N-Boc-protected anilines .Scientific Research Applications
Structural Analysis and Hydrogen Bonding
Research on carbamate derivatives, including tert-butyl variants, has shown significant structural characteristics. The study by Das et al. (2016) on two carbamate derivatives revealed an intricate interplay of strong and weak hydrogen bonds forming a three-dimensional architecture. This study emphasizes the importance of hydrogen bonding in the molecular assembly, providing insights into the structural basis of carbamate derivatives, which may extend to the tert-butyl variant under consideration (Das et al., 2016).
Reaction Mechanisms and Synthesis
Padwa et al. (2003) explored the preparation and reactions of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, focusing on the Diels-Alder reaction mechanism. This research contributes to the understanding of reaction pathways and synthesis methods for compounds related to tert-butyl carbamate derivatives (Padwa, Brodney, & Lynch, 2003).
Isostructural Family and Molecular Interactions
Baillargeon et al. (2017) studied the isostructural family of tert-butyl carbamate derivatives, demonstrating the presence of bifurcated N-H⋯O hydrogen bonds and halogen bonds involving carbonyl groups. This research provides insight into the molecular interactions within the structural family of tert-butyl carbamates (Baillargeon et al., 2017).
Applications in Organic Synthesis and Antitumor Activity
Research by 叶姣 et al. (2015) on a compound structurally similar to tert-butyl carbamates, demonstrated applications in organic synthesis and revealed antitumor activity. The study focused on the synthesis and crystal structure analysis, highlighting the potential biomedical applications of such compounds (叶姣 et al., 2015).
Synthetic Pathways and Intermediate Importance
Zhao et al. (2017) discussed the synthesis of tert-butyl carbamate derivatives as intermediates in the production of biologically active compounds. The research outlines a rapid synthetic method, underlining the significance of these compounds as intermediates in pharmaceutical manufacturing (Zhao, Guo, Lan, & Xu, 2017).
properties
IUPAC Name |
tert-butyl N-[5-[hydroxy(oxolan-3-yl)methyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(17)15-11-14-6-9(20-11)10(16)8-4-5-18-7-8/h6,8,10,16H,4-5,7H2,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHOYSOLGLDIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(C2CCOC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid](/img/structure/B2634254.png)
![N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2634255.png)
![Ethyl 2-[(5-bromo-2-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2634258.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2634259.png)
![N-[(1-Aminocyclohexyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2634262.png)
![N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634263.png)


![5-[(3-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B2634268.png)
![2-(isobutylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2634270.png)

